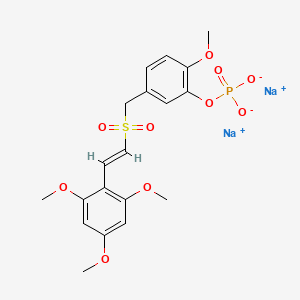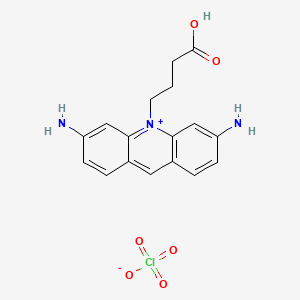
3,6-Diamino-10-(3-carboxypropyl)acridinium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATTO 465-2 is a member of aminoacridines and an organic perchlorate salt. It has a role as a fluorochrome. It contains an ATTO 465-2(1+).
Wissenschaftliche Forschungsanwendungen
Catalytic Evolution of Hydrogen
Research has shown that derivatives of 3,6-diaminoacridinium, such as 3,6-diamino-10-methylacridinium chloride, play a role in the electroreduction processes on mercury electrodes in aqueous media. This process leads to the formation of 3,6-diaminoacridinium polymercurides, which are significant in the catalytic evolution of hydrogen (Studničková, 1992).
DNA Photocleavage
Compounds related to 3,6-diaminoacridinium, such as 3,6-diamino-10-[6-(4-nitrobenzoyloxy)hexyl]acridinium chloride, have been studied for their DNA binding and photocleavage properties. These compounds show potential in UV-induced DNA scission, which is critical for understanding DNA damage and repair mechanisms (Kuroda & Shinomiya, 1991).
ESR Triplet Spectra Studies
Research on acridine dyes, including 3,6-diaminoacridinium compounds, has provided insights into their ESR triplet spectra in various concentrations and conditions. This study is essential for understanding the photophysical properties of these compounds (Schmidt & Zellhofer, 1974).
Antimicrobial Activity
Studies on derivatives of 3,6-diaminoacridinium, such as 3,6-diamino-10-methyl acridinium chloride, have shown promising antimicrobial activity. These studies are significant in the development of new antimicrobial agents (Mohammed, Tripathi, Darghouth, & Mothhar, 2019).
Clinical Applications of Chemiluminescence
3,6-Diaminoacridinium compounds, especially in the form of acridinium esters, are extensively used in clinical diagnostics. They are crucial in immunoassay and nucleic acid probe assays due to their chemiluminescent properties (Kricka, 2003).
Photocatalytic Activity
Research on boronated acridinium dyes, which are structurally related to 3,6-diaminoacridinium compounds, has shown potential in photocatalytic applications. These studies are crucial for developing new materials for photoredox catalysis (Durka et al., 2019).
Chemiluminescent Acridinium Salts
Studies on chemiluminescent acridinium salts, closely related to 3,6-diaminoacridinium, have significant implications in medical diagnostics, including immunoassays and hybridization protection assays for nucleic acids (Czechowska et al., 2017).
Eigenschaften
Produktname |
3,6-Diamino-10-(3-carboxypropyl)acridinium perchlorate |
|---|---|
Molekularformel |
C17H18ClN3O6 |
Molekulargewicht |
395.8 g/mol |
IUPAC-Name |
4-(3,6-diaminoacridin-10-ium-10-yl)butanoic acid;perchlorate |
InChI |
InChI=1S/C17H17N3O2.ClHO4/c18-13-5-3-11-8-12-4-6-14(19)10-16(12)20(15(11)9-13)7-1-2-17(21)22;2-1(3,4)5/h3-6,8-10H,1-2,7H2,(H4,18,19,21,22);(H,2,3,4,5) |
InChI-Schlüssel |
GNBRXTLWLALPKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=[N+](C3=C(C=CC(=C3)N)C=C21)CCCC(=O)O)N.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1-azepanylsulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1263014.png)
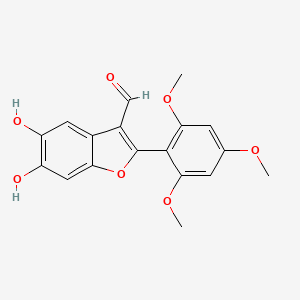
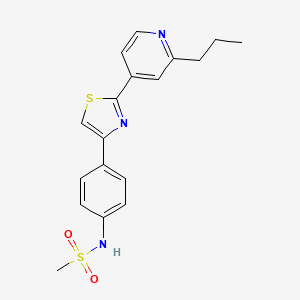
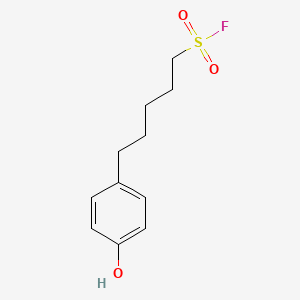
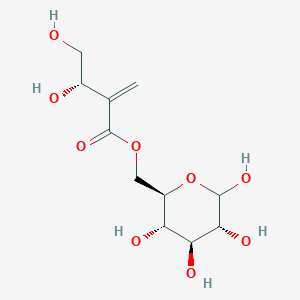
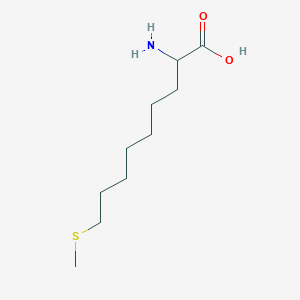
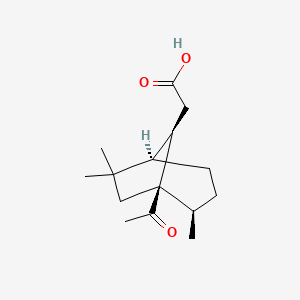
![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)
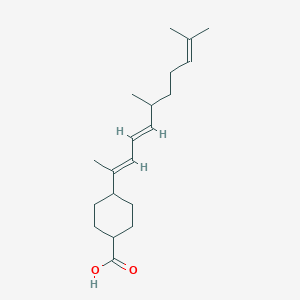

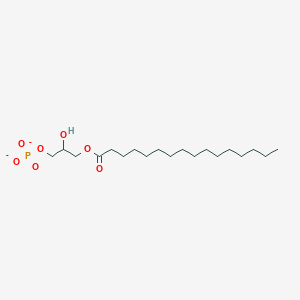
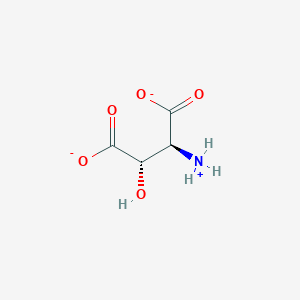
![1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)
